4-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives generally involves multiple steps, including the formation of the benzotriazole unit, introduction of the methoxy group, and final coupling to form the benzamide linkage. Techniques such as reductive cyclization, diazotization, and esterification are commonly employed. For example, derivatives similar to 4-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide have been synthesized through 'one-pot' methods or by conventional synthesis routes involving initial creation of the benzotriazole moiety followed by subsequent modifications (Bhaskar et al., 2019).
Molecular Structure Analysis
Benzamide derivatives exhibit diverse molecular structures, which can be analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. The structure of these compounds often includes a benzotriazole moiety, methoxy groups, and a benzamide linkage, contributing to their complex molecular geometry and electronic properties. The molecular structure is critical for their biological activities and interaction with biological targets (Demir et al., 2015).
properties
IUPAC Name |
4-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-17-10-7-14(8-11-17)20(25)21-15-9-12-18-19(13-15)23-24(22-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVKPRODUWZBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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